Furan-2-carbonyl cyanide
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives has been explored through various catalytic methods. In one study, indeno[1,2-c]furans were synthesized using a cobalt-catalyzed radical-polar crossover cyclization of o-alkynylaryl β-dicarbonyls, which are readily available compounds . Another approach involved the rhodium(II) acetate catalyzed reaction of alpha-diazo carbonyl compounds with different nucleophiles, leading to the formation of cycloalkyl fused furan-3-ones with complete diastereoselectivity . Additionally, a "criss-cross" cycloaddition reaction of isocyanides to 1,4-diphenylbutine-1,4-dione was employed to produce 1H,4H-furo[3,4-c]furans, with the constitution and configuration confirmed by X-ray analysis and other spectroscopic methods .
Molecular Structure Analysis
The molecular structures of the synthesized furan derivatives were confirmed using various analytical techniques. Single-crystal X-ray analysis was pivotal in determining the structure of the 2,2′-bifurans and 2-(thiophen-2-yl)furans synthesized through a multi-component reaction involving furan-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates . Similarly, the constitution and configuration of 1H,4H-furo[3,4-c]furans were ascertained by X-ray analysis, IR, MS, and 13C NMR data .
Chemical Reactions Analysis
Furan derivatives undergo a variety of chemical reactions. For instance, the Paternò-Büchi reaction of acyl cyanides with furan yielded bicyclic oxetanes, with varying endo/exo ratios . In another study, alkyl isocyanides reacted with 3-benzylidene-2,4-pentanedione to yield densely functionalized furans through a formal [1+4] cycloaddition reaction . Moreover, the hydrogenation of 2-(2-methylcyclopropyl)- and 2-(2-cyclopropylcyclopropyl)-furans resulted in the formation of 2-butyl- and 2-hexyl-tetrahydrofurans, respectively, with the hydrogenation of the furan nucleus being accompanied by the opening of the cyclopropane ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The photophysical properties and DFT calculations of indeno[1,2-c]furans suggest promising electronic and optical properties, which are significant for applications in materials chemistry . The diastereoselective synthesis of cycloalkyl fused furan-3-ones also highlights the importance of stereochemistry in determining the physical properties of these compounds . The characterization of novel colored Maillard reaction products from furan-2-carboxaldehyde and amino acids further demonstrates the diverse reactivity and potential applications of furan derivatives .
Scientific Research Applications
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Furfural in Chemical Synthesis
- Field : Chemical Engineering
- Application : Furfural, a derivative of furan, is used in the synthesis of various useful chemicals . It’s derived from acid hydrolysis of cellulose-containing materials like sugar cane bagasse, maize cob, and rice husk .
- Method : Its condensation with nitromethane in a basic medium yields 2-(2-Nitrovinyl) furan . The reaction of urea and thiourea with furfural yields bisimines .
- Results : These compounds have been documented as potent anti-microbial agents against gram-positive and gram-negative bacteria .
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Furan Platform Chemicals
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural are directly available from biomass . They are used in the manufacture of a variety of compounds .
- Method : The manufacture of FPCs involves the switch from traditional resources like crude oil to biomass . This requires the replacement of petroleum refineries with biorefineries .
- Results : The switch to biomass has begun to take place in substantial parts of the chemical industry .
-
Furan Derivatives in Various Industries
- Field : Industrial Applications
- Application : Furan derivatives are used in the production of pharmaceuticals, resin, agrochemicals, and lacquers .
- Method : The specific methods of application or experimental procedures vary depending on the industry .
- Results : The outcomes also vary, but the use of furan derivatives has proven beneficial in these industries .
-
Carbamothioyl-Furan-2-Carboxamide Derivatives
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2-Furancarbonitrile in Chemical Analysis
- Field : Analytical Chemistry
- Application : 2-Furancarbonitrile, also known as Furan-2-carbonitrile, is a chemical compound used in various chemical reactions .
- Method : The specific methods of application or experimental procedures vary depending on the reaction .
- Results : The outcomes also vary, but the use of 2-Furancarbonitrile has proven beneficial in these reactions .
-
3-(2-Furoyl)-quinoline-2 carboxaldehyde in Detection of Amines and Peptides
- Field : Biochemistry
- Application : 3-(2-Furoyl)-quinoline-2 carboxaldehyde, a derivative of furan, has been used for the detection of amines and peptides .
- Method : Cyanide, typically provided via KCN or NaCN salts, is a required co-substrate in the fluorogenic reaction .
- Results : It is recognized to reach a silver stain-like high sensitivity via laser-induced fluorescence .
-
Furan-2-carbaldehydes in Synthesis of Bioactive Quinazolin-4 (3H)-ones
- Field : Organic Chemistry
- Application : Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3H)-ones .
- Method : The synthesis involves ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .
- Results : The synthesized quinazolin-4 (3H)-ones have potential bioactive properties .
-
Furan Platform Chemicals Beyond Fuels and Plastics
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural are directly available from biomass . They are used in the manufacture of a variety of compounds .
- Method : The manufacture of FPCs involves the switch from traditional resources like crude oil to biomass . This requires the replacement of petroleum refineries with biorefineries .
- Results : The switch to biomass has begun to take place in substantial parts of the chemical industry .
-
2-Furancarbonitrile in Chemical Reactions
- Field : Chemical Engineering
- Application : 2-Furancarbonitrile, also known as Furan-2-carbonitrile, is a chemical compound used in various chemical reactions .
- Method : The specific methods of application or experimental procedures vary depending on the reaction .
- Results : The outcomes also vary, but the use of 2-Furancarbonitrile has proven beneficial in these reactions .
-
3-(2-Furoyl)-quinoline-2 carboxaldehyde in Detection of Amines and Peptides
- Field : Biochemistry
- Application : 3-(2-Furoyl)-quinoline-2 carboxaldehyde, a derivative of furan, has been used for the detection of amines and peptides .
- Method : Cyanide, typically provided via KCN or NaCN salts, is a required co-substrate in the fluorogenic reaction .
- Results : It is recognized to reach a silver stain-like high sensitivity via laser-induced fluorescence .
-
Furan-2-carbaldehydes in Synthesis of Bioactive Quinazolin-4 (3H)-ones
- Field : Organic Chemistry
- Application : Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3H)-ones .
- Method : The synthesis involves ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .
- Results : The synthesized quinazolin-4 (3H)-ones have potential bioactive properties .
Future Directions
Bio-based furanic oxygenates represent a well-known class of lignocellulosic biomass-derived platform molecules. In recent years, heterogeneous catalytic synthesis of amines from bio-based furanic oxygenates has received extensive attention . The future research direction and development trend of the efficient synthesis for bio-based amines are prospected .
properties
IUPAC Name |
furan-2-carbonyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2/c7-4-5(8)6-2-1-3-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITJKGFKDMCINV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209216 | |
Record name | 2-Furoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-carbonyl cyanide | |
CAS RN |
6047-91-2 | |
Record name | α-Oxo-2-furanacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6047-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furoyl cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furanglyoxylonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Furoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-furoyl cyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FUROYL CYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK9BKF3ANS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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